2-Bromo-3-benzyloxy-4-methoxybenzoic Acid

Catalog No.
S752103
CAS No.
135586-17-3
M.F
C15H13BrO4
M. Wt
337.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-benzyloxy-4-methoxybenzoic Acid

CAS Number

135586-17-3

Product Name

2-Bromo-3-benzyloxy-4-methoxybenzoic Acid

IUPAC Name

2-bromo-4-methoxy-3-phenylmethoxybenzoic acid

Molecular Formula

C15H13BrO4

Molecular Weight

337.16 g/mol

InChI

InChI=1S/C15H13BrO4/c1-19-12-8-7-11(15(17)18)13(16)14(12)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18)

InChI Key

MNQPGCQOYAYWKT-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)C(=O)O)Br)OCC2=CC=CC=C2

Synonyms

2-Bromo-4-methoxy-3-(phenylmethoxy)-benzoic Acid;

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)Br)OCC2=CC=CC=C2

2-Bromo-3-benzyloxy-4-methoxybenzoic acid is a chemical compound with the molecular formula C15H13BrO4 and a molecular weight of approximately 337.169 g/mol. It is characterized by the presence of a bromine atom, a benzyloxy group, and a methoxy group attached to a benzoic acid structure. This compound is often utilized in organic synthesis and medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents, including taspine, which is known for its potential therapeutic effects .

There is no current information available on the mechanism of action of 2-bromo-3-benzyloxy-4-methoxybenzoic acid. This suggests it has not been extensively studied in biological systems or for its interaction with other compounds.

  • Bromine can be a skin irritant and may cause respiratory problems upon inhalation [].
  • Benzyl groups are generally considered to have low toxicity [].
  • Methoxy groups are also considered to have low toxicity [].
Due to its functional groups:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, where nucleophiles can replace the bromine atom, leading to the formation of various derivatives.
  • Lactonization: Under acidic or basic conditions, the carboxylic acid group can react with the hydroxyl group of the benzyloxy moiety to form lactones.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are often used in further synthetic applications.

Research indicates that 2-bromo-3-benzyloxy-4-methoxybenzoic acid exhibits biological activities that may include anti-inflammatory and anti-cancer properties. Its derivatives have been studied for their potential effects on various biological pathways, making it a subject of interest in medicinal chemistry. For instance, compounds derived from this structure have shown promise in inhibiting specific cancer cell lines and modulating inflammatory responses .

The synthesis of 2-bromo-3-benzyloxy-4-methoxybenzoic acid typically involves several steps:

  • Bromination: The starting material, 3-benzyloxy-4-methoxybenzoic acid, is brominated using bromine or a brominating agent.
  • Purification: The product is purified through recrystallization or chromatography techniques to obtain the desired compound.
  • Characterization: The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

2-Bromo-3-benzyloxy-4-methoxybenzoic acid finds applications in various fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of biologically active compounds, including taspine.
  • Chemical Research: Used in studies exploring new synthetic methodologies and the development of new drugs.
  • Material Science: Potential applications in developing novel materials due to its unique chemical properties .

Studies on 2-bromo-3-benzyloxy-4-methoxybenzoic acid have indicated interactions with various biological targets. It has been shown to influence cellular pathways related to inflammation and cancer progression. Interaction studies often focus on its ability to modulate enzyme activity or receptor binding, which can provide insights into its therapeutic potential .

Several compounds share structural similarities with 2-bromo-3-benzyloxy-4-methoxybenzoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-Benzyloxy-4-methoxybenzoic AcidLacks bromine substituentMore stable; used as a precursor in synthesis
2-Bromo-4-methoxybenzoic AcidBromine at different positionExhibits different biological activities
4-Methoxybenzoic AcidNo bromine or benzyloxy groupsSimpler structure; serves as a baseline compound
TaspineDerived from 2-bromo-3-benzyloxy-4-methoxybenzoic acidKnown for significant biological activity

The uniqueness of 2-bromo-3-benzyloxy-4-methoxybenzoic acid lies in its specific combination of substituents, which influences its reactivity and biological activity compared to these similar compounds .

XLogP3

3.6

Wikipedia

2-Bromo-3-benzyloxy-4-methoxybenzoic Acid

Dates

Last modified: 08-15-2023

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